
N-(2-(2-methylthiazol-4-yl)phenyl)-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a 2-methylthiazol-4-yl phenylamine with an indole-5-carboxylic acid derivative . The exact conditions would depend on the specific reagents and catalysts used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring attached to a phenyl ring, which is in turn attached to an indole ring via a carboxamide linkage . The exact structure would need to be confirmed using techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiazole, indole, and carboxamide functional groups . For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the indole ring might undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the presence of the aromatic rings could enhance its solubility in nonpolar solvents.Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Thiazoles have been investigated for their antioxidant potential. Although specific studies on this compound are limited, the thiazole scaffold has been associated with antioxidant effects. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further research could explore the exact mechanisms and potential therapeutic applications .
Anti-Inflammatory Activity
Thiazoles, including derivatives like our compound, have shown promise as anti-inflammatory agents. Researchers have synthesized polysubstituted thiazole derivatives and evaluated their anti-inflammatory activity. These compounds may help mitigate inflammation-related conditions .
Antimicrobial and Antifungal Properties
Thiazoles exhibit antimicrobial and antifungal effects. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring. Investigating the specific antimicrobial and antifungal potential of our compound could provide valuable insights .
Antitumor and Cytotoxic Activity
Certain thiazole derivatives demonstrate antitumor and cytotoxic effects. For instance, a synthesized compound with a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide structure exhibited potent effects against prostate cancer cells. Further studies could explore its efficacy against other tumor types .
In Vitro Antioxidant Properties
In vitro antioxidant assays have revealed that some synthesized thiazole compounds exhibit potent antioxidant activity. While specific data on our compound are lacking, this area warrants further investigation .
Other Potential Pharmacological Activities
Although not directly studied for our compound, thiazoles have been associated with various pharmacological activities, including neuroprotective, diuretic, and anticonvulsant effects. Exploring these aspects could uncover additional applications .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses, suggesting that they may interfere with the replication or vital functions of these microorganisms .
Biochemical Pathways
For example, thiazole derivatives with antioxidant activity may interact with pathways involved in oxidative stress, while those with antimicrobial activity may interfere with pathways essential for the growth and survival of microorganisms .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
For instance, thiazole derivatives with antioxidant activity may reduce oxidative stress at the cellular level, while those with antimicrobial activity may inhibit the growth of microorganisms .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-21-18(11-24-12)15-4-2-3-5-17(15)22-19(23)14-6-7-16-13(10-14)8-9-20-16/h2-11,20H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESLDLSXXYHPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methylthiazol-4-yl)phenyl)-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


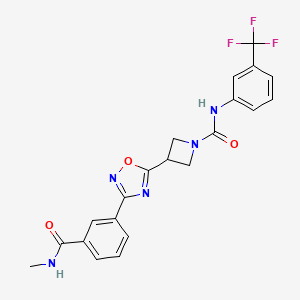
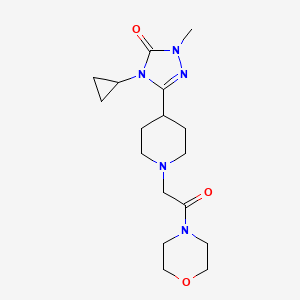


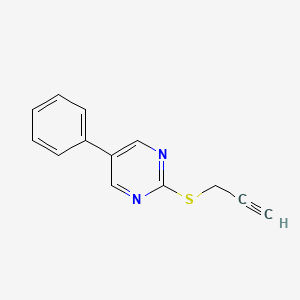
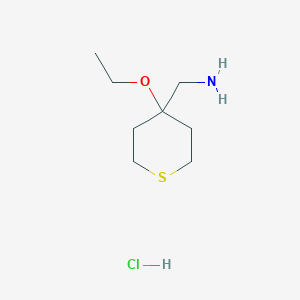
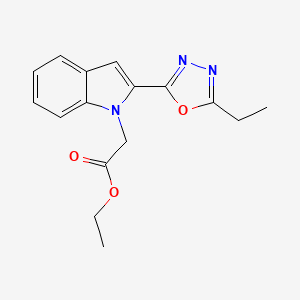
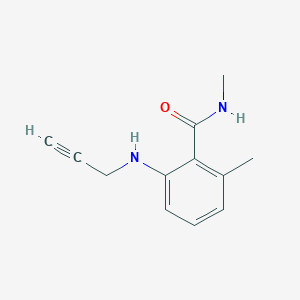
![N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2479462.png)
![N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide](/img/structure/B2479463.png)
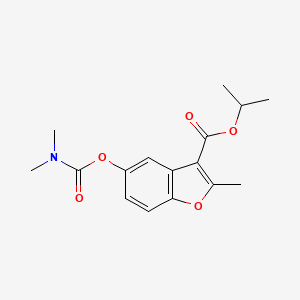

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide](/img/structure/B2479469.png)